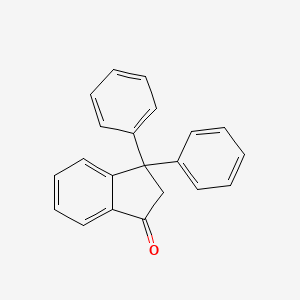
3,3-diphenyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-diphenyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C21H16O It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the third carbon of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation of diphenylmethane with phthalic anhydride, followed by cyclization. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-diphenyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1-indanone: Lacks one phenyl group compared to 3,3-diphenyl-2,3-dihydro-1H-inden-1-one.
1-Indanone: The parent compound without any phenyl substitution.
Indane-1,3-dione: A related compound with a different functional group arrangement.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
55010-17-8 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O/c22-20-15-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14H,15H2 |
InChI-Schlüssel |
SOXFTCCVYBFENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















